molecular formula C10H12O2 B3024329 Cresyl glycidyl ether CAS No. 2186-24-5

Cresyl glycidyl ether

Cat. No.: B3024329
CAS No.: 2186-24-5
M. Wt: 164.2 g/mol
InChI Key: CUFXMPWHOWYNSO-UHFFFAOYSA-N
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Description

Cresyl glycidyl ether is an organic compound with the chemical formula C10H12O2. It is a liquid aromatic compound and chemically classified as a glycidyl ether. This compound is known for its ability to reduce the viscosity of epoxy resins, making it a valuable component in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cresyl glycidyl ether is typically synthesized through the reaction of cresol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds via the formation of an intermediate chlorohydrin, which is then dehydrochlorinated to yield the glycidyl ether. The reaction conditions generally involve temperatures ranging from 50°C to 100°C and a reaction time of several hours .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous or batch reactors, and the reaction parameters are optimized to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Cresyl glycidyl ether undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild to moderate conditions.

Major Products Formed

Scientific Research Applications

Cresyl glycidyl ether has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a reactive diluent in epoxy resins to reduce viscosity and improve processing characteristics.

    Biology: It serves as a cross-linking agent in the preparation of biocompatible materials.

    Medicine: It is investigated for its potential use in drug delivery systems and biomedical devices.

    Industry: It is employed in the production of coatings, adhesives, sealants, and composites.

Comparison with Similar Compounds

Similar Compounds

    Butyl glycidyl ether: Known for its lower viscosity and higher vapor pressure.

    Phenyl glycidyl ether: Similar in structure but with different reactivity and applications.

    Alkyl glycidyl ethers: Varying alkyl chain lengths affect their physical properties and uses.

Uniqueness

Cresyl glycidyl ether is unique due to its aromatic structure, which imparts rigidity and enhances thermal and chemical stability. This makes it particularly suitable for applications requiring high-performance materials .

Properties

IUPAC Name

2-[(4-methylphenoxy)methyl]oxirane
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InChI

InChI=1S/C10H12O2/c1-8-2-4-9(5-3-8)11-6-10-7-12-10/h2-5,10H,6-7H2,1H3
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InChI Key

CUFXMPWHOWYNSO-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)OCC2CO2
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Molecular Formula

C10H12O2
Record name CRESYL GLYCIDYL ETHER
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DSSTOX Substance ID

DTXSID3024863
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Molecular Weight

164.20 g/mol
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Physical Description

Cresyl glycidyl ether is a colorless liquid. Sinks and mixes with water. (USCG, 1999), Clear colorless liquid; [HSDB]
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Boiling Point

498 °F at 760 mmHg (approx.) (USCG, 1999), 170 to 195 °C at 100 mbar
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Flash Point

less than 200 °F (NTP, 1992), 200 °F (Open Cup)
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Solubility

Insoluble (less than of equal to 1 mg/mL at 70 °F) (NTP, 1992)
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Density

1.09 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.14 at 25 °C
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Vapor Pressure

0.04 [mmHg]
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Color/Form

Clear, colorless Liquid

CAS No.

26447-14-3, 2186-24-5
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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